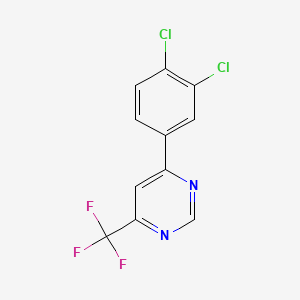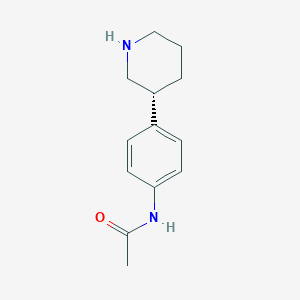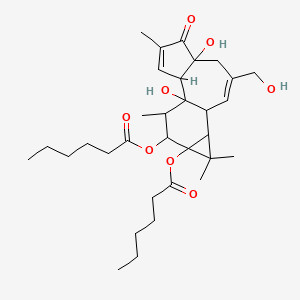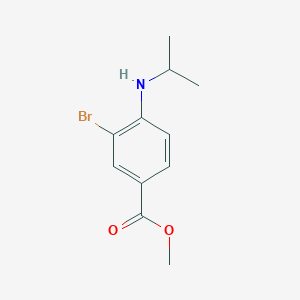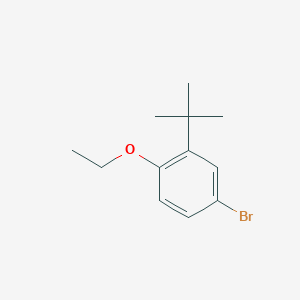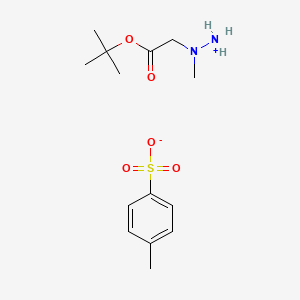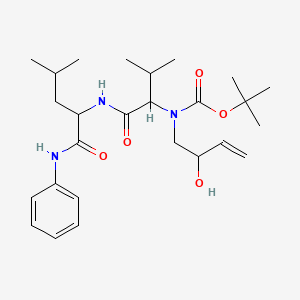
(R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (t-Boc) protecting group, a hydroxy-butenyl side chain, and a peptide linkage involving valine and leucine residues.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide typically involves multiple steps, starting from the protection of amino acids and the formation of peptide bonds. The t-Boc group is commonly used to protect the amino group of valine, while the hydroxy-butenyl side chain is introduced through a specific alkylation reaction. The final step involves the coupling of the protected valine and leucine residues with aniline under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC). The use of solid-phase peptide synthesis (SPPS) is also common in large-scale production to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: The t-Boc group can be removed under acidic conditions to expose the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the t-Boc protecting group.
Major Products
The major products formed from these reactions include deprotected peptides, oxidized derivatives, and reduced fragments, depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
(R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of (R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy-butenyl side chain and peptide linkage play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking substrate access .
Comparación Con Compuestos Similares
Similar Compounds
- (R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Amide
- (R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Ester
- (R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Thioester
Uniqueness
(R,S)-N-t-Boc-alpha-(2-hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide is unique due to its specific combination of functional groups and peptide linkage, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C26H41N3O5 |
|---|---|
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-N-(2-hydroxybut-3-enyl)carbamate |
InChI |
InChI=1S/C26H41N3O5/c1-9-20(30)16-29(25(33)34-26(6,7)8)22(18(4)5)24(32)28-21(15-17(2)3)23(31)27-19-13-11-10-12-14-19/h9-14,17-18,20-22,30H,1,15-16H2,2-8H3,(H,27,31)(H,28,32) |
Clave InChI |
LYIPCWQYOCWNLZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)N(CC(C=C)O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![D-[2-2H]glucose](/img/structure/B13722136.png)
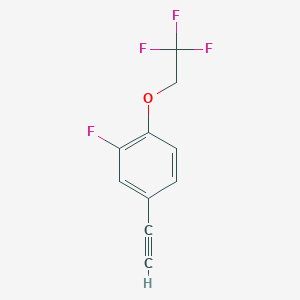
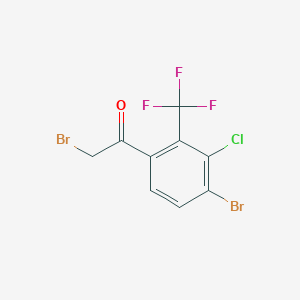
![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722159.png)
![(2R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene](/img/structure/B13722166.png)
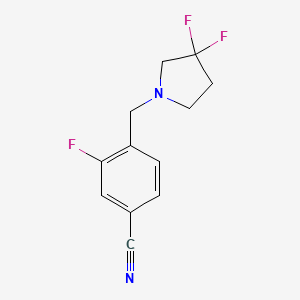
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B13722189.png)
